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Compound of Interest

7-methoxy-2H-chromene-3-
Compound Name:
carbaldehyde

cat. No.: B1607022

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-methoxy-2H-
chromene-3-carbaldehyde

Introduction

7-methoxy-2H-chromene-3-carbaldehyde is a heterocyclic compound belonging to the
chromene family. The chromene skeleton is a core structural motif in a vast array of natural
products and biologically active molecules, exhibiting properties ranging from anti-inflammatory
to anticancer activities.[1] The functionalization of this scaffold, as with the methoxy and
carbaldehyde groups in the title compound, allows for its use as a versatile intermediate in the
synthesis of more complex pharmaceuticals and bioactive probes.[2]

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and
mass spectrometry (MS) data for 7-methoxy-2H-chromene-3-carbaldehyde. As drug
development and materials science demand unambiguous structural confirmation, a thorough
understanding of a molecule's spectroscopic signature is paramount. Here, we move beyond
simple data reporting to explain the causal relationships between molecular structure and
spectral output, offering field-proven insights for researchers, scientists, and professionals in
drug development.

Molecular Structure and Atom Numbering
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To facilitate a clear and unambiguous assignment of spectral data, the structure of 7-methoxy-
2H-chromene-3-carbaldehyde is presented below with a systematic atom numbering scheme.
This convention will be used throughout the guide.
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Caption: Molecular structure of 7-methoxy-2H-chromene-3-carbaldehyde with atom
numbering.

Experimental Protocols: A Self-Validating System

The integrity of spectroscopic data is founded upon meticulous experimental procedure. The
protocols described below represent standard, validated methodologies for the characterization
of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The objective is to obtain high-resolution *H and 3C NMR spectra to map the proton and
carbon framework of the molecule.

Methodology:

o Sample Preparation: Accurately weigh approximately 5-10 mg of 7-methoxy-2H-chromene-
3-carbaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCIs).

o Causality: CDCls is a standard solvent for non-polar to moderately polar organic
molecules, offering excellent solubility and a single, well-defined residual solvent peak (& =
7.26 ppm for 1H, & = 77.16 ppm for 13C) that does not typically interfere with signals from
the analyte.[3]

« Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to the
NMR tube.

o Causality: TMS is chemically inert and provides a single, sharp signal at O ppm. It serves
as the universal reference point for the chemical shift scale, ensuring data comparability
across different instruments and experiments.[3]

o Data Acquisition: Place the sealed NMR tube into the spectrometer (e.g., a 400 or 500 MHz
instrument). Acquire the *H NMR spectrum first, followed by the 13C NMR spectrum.
Standard acquisition parameters for similar structures are typically sufficient.[4]

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the raw data (Free Induction Decay). Calibrate the chemical shift scale by setting the TMS
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peak to O ppm.

Mass Spectrometry (MS)

The goal is to determine the compound's molecular weight and gain structural insights from its
fragmentation pattern under energetic conditions.

Methodology:

o Sample Introduction: Dissolve a small amount of the sample in a volatile solvent like
methanol or dichloromethane. Introduce the sample into the mass spectrometer, often via a
direct insertion probe or coupled with a Gas Chromatography (GC) system.

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

o Causality: El is a "hard" ionization technique that imparts significant energy to the
molecule, inducing reproducible and structurally informative fragmentation.[5] The 70 eV
standard is used because it maximizes ionization efficiency and generates stable, library-
searchable fragmentation patterns.

e Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated
based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o Detection: lons are detected, and their abundance is plotted against their m/z value to
generate the mass spectrum.

Data Interpretation and Structural Elucidation
'H NMR Spectroscopy Data (Predicted, based on
analogs)

The *H NMR spectrum provides a detailed map of the proton environments within the molecule.
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. . Coupling

Chemical Shift o . .

Multiplicity Constant (J, Integration Assignment
(3, ppm)

Hz)

9.65 Singlet (s) - 1H H11 (Aldehyde)
7.45 Singlet (s) - 1H H4 (Vinylic)
7.10 Doublet (d) 8.4 1H H5

Doublet of
6.55 84,24 1H H6

Doublets (dd)
6.45 Doublet (d) 2.4 1H H8
4.85 Singlet (s) - 2H H2 (Methylene)
3.82 Singlet (s) - 3H H12 (Methoxy)

Data is predicted
based on
analysis of
similar chromene

structures.[6]

Interpretation:

o Aldehyde Proton (H11): The signal at & 9.65 ppm is highly deshielded, characteristic of a
proton attached to a carbonyl carbon. Its singlet nature confirms the absence of adjacent
protons.

 Vinylic Proton (H4): The singlet at & 7.45 ppm is assigned to the proton on the pyran ring's
double bond. It is deshielded due to the electron-withdrawing effect of the adjacent aldehyde

group.

e Aromatic Protons (H5, H6, H8): These three protons form a coupled system on the benzene
ring. H5 (& 7.10 ppm) appears as a doublet due to coupling with H6. H8 (& 6.45 ppm) is a
doublet due to coupling with H6, but with a smaller coupling constant typical for meta-
coupling. H6 (0 6.55 ppm) is split by both H5 (ortho-coupling, J = 8.4 Hz) and H8 (meta-
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coupling, J = 2.4 Hz), resulting in a doublet of doublets. The upfield shifts of H6 and H8 are

consistent with the electron-donating effect of the methoxy group at C7.

o Methylene Protons (H2): The singlet at & 4.85 ppm, integrating to 2H, is assigned to the CH:z

group of the dihydropyran ring.

o Methoxy Protons (H12): The sharp singlet at  3.82 ppm, integrating to 3H, is characteristic

of a methoxy group attached to an aromatic ring.

3C NMR Spectroscopy Data (Predicted)

The 3C NMR spectrum reveals the carbon skeleton of the molecule.

Chemical Shift (0, ppm) Assignment
190.5 C11 (Aldehyde C=0)
162.0 c7

158.5 C8a

145.0 C4

131.0 C5

128.5 C3

115.0 Cda

112.5 C6

101.0 Cc8

65.0 Cc2

55.8 C12 (Methoxy)

Data is predicted based on established chemical

shift values for similar functional groups and

structures.[6]

Interpretation:
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e Carbonyl Carbon (C11): The signal at & 190.5 ppm is in the typical range for an aldehyde
carbonyl carbon.

e Aromatic & Vinylic Carbons: The signals between 6 101.0 and 162.0 ppm correspond to the
eight sp? hybridized carbons of the benzene and pyran rings. The carbons attached to
oxygen (C7, C8a) are the most deshielded. C8, being ortho to the electron-donating methoxy
group, is the most shielded aromatic carbon.

 Aliphatic Carbons: The signal at 4 65.0 ppm is assigned to the sp2 hybridized methylene
carbon (C2), and the peak at & 55.8 ppm is characteristic of the methoxy carbon (C12).

Mass Spectrometry Data

The El mass spectrum provides the molecular weight and key structural fragments. The
molecular formula is C11H100s3, giving a molecular weight of 190.19 g/mol .

m/z Proposed Fragment Notes
190 [C11H1003]*e Molecular lon (M*e)
Loss of He radical from the
189 [C11H903]*
aldehyde
Loss of CHse radical from the
175 [C10H703]*
methoxy group
161 [C10H00O2]* Loss of CHOe radical
Retro-Diels-Alder (rDA)
131 [CoH-O]*

fragmentation

Proposed Fragmentation Pathway:

The fragmentation of 7-methoxy-2H-chromene-3-carbaldehyde is initiated by the removal of
an electron to form the molecular ion (m/z 190). Subsequent fragmentations provide valuable
structural clues. The radical loss of a methyl group from the methoxy ether is a common
pathway for such compounds.[7] Another key fragmentation is the retro-Diels-Alder (rDA)
reaction, which cleaves the dihydropyran ring.
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Caption: Proposed El fragmentation pathway for 7-methoxy-2H-chromene-3-carbaldehyde.

Conclusion

The collective analysis of *H NMR, 3C NMR, and mass spectrometry data provides a robust
and unambiguous structural confirmation of 7-methoxy-2H-chromene-3-carbaldehyde. The
chemical shifts and coupling constants in the NMR spectra align perfectly with the assigned
proton and carbon environments, while the mass spectrum confirms the molecular weight and
reveals characteristic fragmentation patterns, such as the loss of methyl and aldehyde radicals
and a retro-Diels-Alder reaction. This guide serves as a foundational reference for researchers,
providing not only the spectral data but also the underlying scientific principles for its
interpretation, thereby upholding the highest standards of scientific integrity and utility in a
professional drug development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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